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  • Product: 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol
  • CAS: 145743-87-9

Core Science & Biosynthesis

Foundational

The Strategic Role of 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol in Modern Medicinal Chemistry

Executive Summary In the landscape of contemporary drug discovery, the architectural design of small-molecule libraries relies heavily on versatile, bifunctional building blocks. 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol eme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of contemporary drug discovery, the architectural design of small-molecule libraries relies heavily on versatile, bifunctional building blocks. 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol emerges as a highly strategic scaffold, combining an electron-deficient bromopyridine core with a reactive allylic alcohol moiety[1]. This unique structural convergence allows medicinal chemists to execute orthogonal synthetic modifications—facilitating rapid exploration of chemical space around the pyridine ring while leveraging the allylic handle for structural rigidification, oxidation, or complex migrations[2].

This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic utility, and validated experimental workflows for utilizing 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol in advanced pharmacological applications.

Physicochemical Profiling & Structural Analysis

Understanding the baseline properties of 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol is critical for optimizing reaction conditions and ensuring safe handling. The molecule exists primarily as the (E)-stereoisomer, which dictates its spatial trajectory during target binding and its reactivity profile in transition-metal-catalyzed processes[3].

Below is a consolidated profile of its quantitative and safety parameters:

PropertyValue
IUPAC Name (E)-3-(5-bromopyridin-3-yl)prop-2-en-1-ol
CAS Number 145743-87-9
Molecular Formula C8H8BrNO
Molecular Weight 214.06 g/mol
Standard Purity ≥95%
Physical Form Powder
Storage Conditions Room Temperature (RT)
Hazard Classifications H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)

Data sourced from verified chemical supplier databases[3][4].

Mechanistic Utility in Synthetic Workflows

The true value of 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol lies in its dual-reactivity profile.

  • The Bromine Handle: The bromine atom at the 5-position serves as a prime candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)[1]. Because the pyridine nitrogen withdraws electron density from the ring, the oxidative addition of palladium into the C-Br bond is highly favored, allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents.

  • The Allylic Alcohol: The prop-2-en-1-ol group is a versatile functional handle. It can be subjected to visible-light photocatalytic difluoroalkylation-induced migrations[2], selective oxidation to an α,β-unsaturated aldehyde, or Mitsunobu inversion.

Workflow Core 3-(5-Bromopyridin-3-yl) prop-2-en-1-ol Suzuki Suzuki-Miyaura Coupling (Pd) Core->Suzuki Boronic Acids Oxidation Allylic Oxidation (MnO2) Core->Oxidation Mild Oxidant Deriv1 5-Substituted Derivatives Suzuki->Deriv1 Deriv2 Unsaturated Aldehydes Oxidation->Deriv2

Divergent synthetic pathways of the bromopyridine scaffold for library generation.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind reagent selection and workup procedures is explicitly detailed.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: To replace the 5-bromo substituent with an aryl group while preserving the allylic alcohol.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried Schlenk flask, combine 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2CO3 (2.5 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv). Causality: The bidentate dppf ligand is chosen specifically because its large bite angle suppresses undesired β-hydride elimination and handles the electron-deficient pyridine ring efficiently without requiring elevated temperatures that might degrade the allylic alcohol.

  • Solvent System: Suspend the mixture in a degassed 4:1 solution of 1,4-Dioxane and H2O. Causality: Water is critical here; it dissolves the K2CO3, generating hydroxide ions that coordinate to the palladium intermediate, vastly accelerating the transmetalation step.

  • Execution & Monitoring: Heat the mixture to 80°C under an argon atmosphere. Monitor via TLC (typically 1:1 Hexanes/Ethyl Acetate). The disappearance of the starting material (UV active, lower Rf) validates the completion of the catalytic cycle.

  • Workup (Self-Validation): Cool to room temperature, dilute with Ethyl Acetate, and wash with saturated aqueous NH4Cl. Causality: NH4Cl neutralizes the basic carbonates without protonating the pyridine nitrogen (which would pull the product into the aqueous layer). Wash with brine to remove residual water, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography to yield the 5-aryl derivative.

Protocol B: Selective Allylic Oxidation

Objective: To oxidize the primary allylic alcohol to an α,β-unsaturated aldehyde without disturbing the bromopyridine core.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol (1.0 equiv) in anhydrous Dichloromethane (DCM) at 0°C.

  • Oxidant Addition: Add activated Manganese Dioxide (MnO2) (10.0 equiv) in portions. Causality: MnO2 is a mild, heterogeneous oxidant that is highly selective for allylic and benzylic alcohols. It prevents over-oxidation to the carboxylic acid, which is a common failure mode when using harsher reagents like Jones reagent.

  • Execution: Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Workup & Isolation: Filter the heterogeneous mixture through a pad of Celite to remove the manganese salts. Causality: Direct filtration avoids aqueous workup, preventing the potential hydration or degradation of the highly reactive unsaturated aldehyde product.

  • Concentration: Evaporate the DCM in vacuo to yield the crude aldehyde, which is typically >90% pure and ready for immediate downstream use (e.g., reductive amination or Wittig olefination).

Pharmacological Applications & Target Pathways

Derivatives synthesized from 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol are frequently utilized in the development of targeted therapeutics, particularly in oncology and immunology. The pyridine ring acts as a bioisostere for benzene, offering improved aqueous solubility and the ability to form critical hydrogen bonds with kinase hinge regions[1].

When the allylic alcohol is modified into a rigidified cyclic amine or ether, the resulting compounds often act as potent inhibitors of Receptor Tyrosine Kinases (RTKs) within the MAPK signaling cascade.

Mechanism Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Target Target Kinase (e.g., BRAF) Receptor->Target Effector Downstream Effectors (MEK/ERK) Target->Effector Inhibitor Bromopyridine Derivative Inhibitor->Target Competitive Inhibition Outcome Cell Proliferation Effector->Outcome

Mechanism of action for bromopyridine-derived kinase inhibitors in the MAPK pathway.

By strategically functionalizing the 5-bromo position to occupy hydrophobic pockets and utilizing the allylic chain to project into solvent-exposed regions, researchers can fine-tune both the pharmacodynamics and pharmacokinetics of the resulting drug candidates.

Sources

Exploratory

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel heterocyclic compounds is a c...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of successful research and development. 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol is a functionalized pyridine derivative that serves as a valuable synthetic intermediate. Its structure combines a brominated pyridine ring, a common pharmacophore and a key handle for cross-coupling reactions, with an allylic alcohol moiety, providing a site for further chemical modification. Accurate characterization of this molecule is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for this purpose.

This in-depth technical guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectra of 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol. Moving beyond a simple data sheet, this document offers insights into the causal relationships between the molecular structure and its spectral output, outlines a robust experimental protocol for data acquisition, and presents a logical workflow for spectral interpretation. This guide is designed to equip researchers with the expertise to confidently identify and characterize this and structurally related compounds.

Molecular Structure and Predicted NMR Environments

The first step in any NMR analysis is a thorough examination of the molecule's structure to identify all unique proton and carbon environments. The numbering convention used for the purpose of this guide is presented below.

G N1 N1 C2 C2 C3 C3 C4 C4 C7 C7 C3->C7 C5 C5 C6 C6 Br Br C5->Br C8 C8 C7->C8 = C9 C9 C8->C9 O O C9->O H_OH H O->H_OH

Caption: Numbering scheme for 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol.

The molecule possesses 8 unique carbon environments and 7 distinct proton environments (assuming the hydroxyl proton is observable). The presence of the electronegative nitrogen and bromine atoms, the aromatic pyridine ring, and the π-system of the alkene will each exert a significant influence on the chemical shifts of nearby nuclei.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is anticipated to show distinct signals for the pyridine ring protons, the vinylic protons, the methylene protons of the allylic alcohol, and the hydroxyl proton.

Causality Behind Chemical Shift Predictions:

  • Pyridine Protons (H2, H4, H6): Protons on a pyridine ring are typically deshielded compared to benzene due to the electron-withdrawing effect of the nitrogen atom.[1] Protons in the ortho (H2, H6) and para (H4) positions to the nitrogen are most affected. The bromine at C5 will further influence the electronic environment. H2 and H6 are expected to be the most downfield, with H4 appearing at a slightly higher field.

  • Vinylic Protons (H7, H8): These protons are part of a double bond and will appear in the characteristic alkene region (typically 4.6-5.9 ppm).[2] Their exact shifts are influenced by conjugation with the pyridine ring. The trans-coupling constant between H7 and H8 is expected to be large (~16 Hz), confirming the (E)-alkene geometry.

  • Allylic Protons (H9): The methylene protons (H9) are adjacent to both the double bond and the hydroxyl group. They will be deshielded by both, appearing in the allylic alcohol region (around 4.1-4.3 ppm).[3]

  • Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It may appear as a broad singlet or a triplet if it couples to the adjacent methylene protons.

Predicted ¹H NMR Data Summary

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
H68.5 - 8.7Doublet (d)Jmeta (H6-H4) ≈ 2.0-3.01H
H28.4 - 8.6Doublet (d)Jmeta (H2-H4) ≈ 2.0-3.01H
H47.8 - 8.0Triplet (t) or ddJmeta ≈ 2.0-3.01H
H76.6 - 6.8Doublet (d)Jtrans (H7-H8) ≈ 16.01H
H86.4 - 6.6Doublet of Triplets (dt)Jtrans (H7-H8) ≈ 16.0, Jallylic (H8-H9) ≈ 5.0-6.01H
H94.2 - 4.4Doublet (d)Jallylic (H8-H9) ≈ 5.0-6.02H
OH1.5 - 4.0 (variable)Broad Singlet (br s)-1H

Predicted ¹³C NMR Spectrum and DEPT Analysis

A standard broadband-decoupled ¹³C NMR spectrum will show eight distinct signals, one for each unique carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are invaluable for confirming assignments.

Causality Behind Chemical Shift Predictions:

  • Pyridine Carbons (C2-C6): The carbons of the pyridine ring will appear in the aromatic region (120-150 ppm).[4] The carbon attached to the bromine (C5) will be significantly shielded due to the heavy atom effect. Carbons adjacent to the nitrogen (C2, C6) will be deshielded.[4]

  • Alkene Carbons (C7, C8): These sp² hybridized carbons will resonate in the 115-140 ppm range.[5] C7, being attached to the aromatic ring, is expected to be further downfield than C8.

  • Allylic Carbon (C9): This sp³ carbon is attached to an electronegative oxygen atom, causing it to appear significantly downfield compared to a standard alkyl carbon, typically in the 50-90 ppm range.[5]

Predicted ¹³C and DEPT NMR Data Summary

Carbon AssignmentPredicted Chemical Shift (δ, ppm)DEPT-90 (CH)DEPT-135 (CH, CH₃ up; CH₂ down)
C2148 - 152PositivePositive
C6147 - 151PositivePositive
C4135 - 139PositivePositive
C3132 - 136No SignalNo Signal
C7129 - 133PositivePositive
C8125 - 129PositivePositive
C5118 - 122No SignalNo Signal
C961 - 65No SignalNegative

Experimental Protocol for NMR Data Acquisition

Achieving high-quality, reproducible NMR data requires a standardized and well-justified experimental approach. The following protocol is designed to provide unambiguous structural information.

1. Sample Preparation

  • Analyte: Weigh approximately 10-15 mg of 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol. The higher concentration is beneficial for ¹³C NMR, which has a much lower natural abundance and sensitivity.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common first choice due to its excellent dissolving power for a wide range of organic compounds and its relatively simple solvent signal. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. DMSO-d₆ has the added benefit of slowing down the proton exchange of the -OH group, often allowing its coupling to adjacent protons to be resolved.

  • Procedure: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), although modern spectrometers can lock onto and reference the residual solvent peak (CDCl₃: δH ≈ 7.26 ppm, δC ≈ 77.16 ppm).

  • Final Step: Cap the NMR tube securely and invert several times to ensure a homogenous solution.

2. Instrumentation and Calibration

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended. Higher field strengths provide better signal dispersion and resolution, which is crucial for resolving complex coupling patterns.

  • Tuning and Shimming: Before data acquisition, the probe must be tuned to the correct frequency for both ¹H and ¹³C nuclei. The magnetic field homogeneity must then be optimized through a process called shimming to ensure sharp, symmetrical peaks.

3. Data Acquisition

  • ¹H NMR Spectrum:

    • Experiment: Standard one-pulse (zg30) sequence.

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

    • Number of Scans: 8 to 16 scans.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C{¹H} NMR Spectrum (Broadband Decoupled):

    • Experiment: Standard proton-decoupled one-pulse (zgpg30) sequence.

    • Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

    • Number of Scans: 1024 to 4096 scans, depending on sample concentration.

    • Relaxation Delay (d1): 2 seconds.

  • DEPT-135 and DEPT-90 Spectra:

    • Experiment: Standard DEPT pulse sequences.

    • Parameters: Use similar spectral width and relaxation delay as the standard ¹³C experiment. The number of scans can often be reduced by half compared to the standard ¹³C spectrum.

Workflow for NMR Data Acquisition

G A Sample Preparation (10-15 mg in 0.6 mL CDCl₃) B Instrument Setup (400 MHz Spectrometer) A->B C Tuning and Shimming B->C D ¹H NMR Acquisition (zg30, 16 scans) C->D Primary analysis E ¹³C{¹H} NMR Acquisition (zgpg30, 1024 scans) D->E Proceed if sample is pure F DEPT-135 & DEPT-90 Acquisition E->F G Data Processing (Fourier Transform, Phasing, Baseline Correction) F->G H Spectral Analysis & Assignment G->H

Caption: Standard workflow for acquiring NMR spectra.

Data Interpretation and Structural Verification

The final step is to integrate all the acquired data to build a self-consistent and unambiguous structural assignment.

Logical Workflow for Spectral Assignment

G cluster_H ¹H NMR Data cluster_C ¹³C & DEPT Data H_Int Integration (Proton Count) H_Shift Chemical Shift (δ) (Electronic Environment) H_Int->H_Shift H_Coup Coupling (J & Multiplicity) (Neighboring Protons) H_Shift->H_Coup Assign Final Structure Assignment H_Coup->Assign C_Shift ¹³C Chemical Shift (Carbon Type) DEPT DEPT-90/135 (CH, CH₂, CH₃) C_Shift->DEPT DEPT->Assign

Caption: Logical flow for assigning NMR signals to the molecular structure.

  • Analyze the ¹H Spectrum: Start by identifying the number of signals, their integration values, chemical shifts, and multiplicities. Group the signals into regions (aromatic, vinylic, allylic).

  • Use ¹³C and DEPT: Correlate the number of ¹³C signals with the number of unique carbons. Use the DEPT-135 and DEPT-90 spectra to definitively identify the number of CH, CH₂, and quaternary carbons.

  • Correlate and Assign: Begin assigning the most unambiguous signals first. For instance, the doublet in the ¹H spectrum with an integration of 2H around 4.3 ppm, which corresponds to a negative peak in the DEPT-135 spectrum and a ¹³C signal around 62 ppm, can be confidently assigned to the -CH₂OH group (H9, C9).

  • Confirm with Coupling: Use the coupling constants from the ¹H spectrum to piece together the fragments. The large trans-coupling (~16 Hz) will connect H7 and H8. The smaller allylic coupling will connect the H8/H7 system to the H9 methylene protons. The meta-couplings will help assign the protons on the pyridine ring.

  • Final Verification: Ensure that every signal in every spectrum is assigned and that the complete assignment is consistent with all known principles of NMR spectroscopy.

Conclusion

The structural verification of 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol is readily achievable through a systematic application of 1D NMR techniques. By predicting the spectral features based on established principles of chemical shifts and spin-spin coupling, and by following a rigorous experimental protocol, researchers can obtain high-fidelity data. The subsequent interpretation, supported by ¹³C and DEPT experiments, allows for an unambiguous assignment of every proton and carbon in the molecule. This guide provides the foundational framework and technical insight necessary for scientists to confidently undertake the NMR analysis of this important synthetic building block.

References

  • Title: ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration Source: ACS Publications URL: [Link]

  • Title: NMR spectral characteristics of fluorocontaining pyridines Source: Fluorine notes Journal URL: [Link]

  • Title: Analysis of the NMR Spectrum of Pyridine Source: AIP Publishing URL: [Link]

  • Title: NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels–Alder Cycloadditions Source: Wiley Online Library (via PMC) URL: [Link]

  • Title: NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions Source: ResearchGate URL: [Link]

  • Title: Proton NMR Chemical Shifts Source: California State University Stanislaus URL: [Link]

  • Title: ¹H and ¹³C NMR Spectra of New Compounds Source: The Royal Society of Chemistry URL: [Link]

  • Title: Allylalcohol - Optional[¹³C NMR] - Chemical Shifts Source: SpectraBase URL: [Link]

  • Title: NMR Chart Source: University of Colorado Boulder, Department of Chemistry URL: [Link]

  • Title: ¹H and ¹³C{¹H} NMR Spectra Source: Unknown (PDF hosted on web) URL: [Link]

  • Title: Correlation of ¹H Chemical Shift with Environment Source: Unknown (PDF hosted on web) URL: [Link]

  • Title: ¹H NMR data of compounds 3-5 at 600 MHz Source: ResearchGate URL: [Link]

  • Title: ¹³C NMR Chemical Shifts Source: Organic Chemistry Data (University of Wisconsin) URL: [Link]

  • Title: Characteristics of ¹³C NMR Spectroscopy Source: Chemistry LibreTexts URL: [Link]

  • Title: ¹H NMR Chemical Shifts Source: Organic Chemistry Data (University of Wisconsin) URL: [Link]

  • Title: interpreting C-13 NMR spectra Source: Chemguide URL: [Link]

  • Title: ¹³C NMR Chemical Shift Table Source: Unknown (PDF hosted on web) URL: [Link]

Sources

Foundational

Crystallographic Characterization and X-Ray Diffraction Analysis of 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol

An In-Depth Technical Guide for API Intermediates and Solid-State Characterization Executive Summary and Structural Rationale In modern medicinal chemistry and drug development, functionalized heteroaromatics serve as cr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for API Intermediates and Solid-State Characterization

Executive Summary and Structural Rationale

In modern medicinal chemistry and drug development, functionalized heteroaromatics serve as critical building blocks. Specifically, 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol (CAS: 145743-87-9) is a highly versatile intermediate [1]. It is frequently utilized in transition-metal-catalyzed cross-coupling reactions and visible-light photocatalytic 1,2-heteroarene migrations [2].

For researchers scaling up these syntheses, confirming the exact solid-state architecture—specifically the (E) or (Z) stereochemistry of the allylic double bond and the spatial orientation of the reactive handles—is non-negotiable. X-ray diffraction (XRD) provides the only unambiguous method for absolute structural elucidation.

This whitepaper outlines the definitive, self-validating protocols for the single-crystal and powder X-ray diffraction (SCXRD and PXRD) analysis of 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol, explaining the physical chemistry and causality behind each methodological choice.

Supramolecular Chemistry of Halogenated Pyridyl Allylic Alcohols

Before initiating crystallization, an application scientist must analyze the molecule's potential intermolecular interactions to select the correct solvent system. 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol possesses three dominant supramolecular interaction sites:

  • The Hydroxyl Group (-OH): Acts as both a strong hydrogen bond donor and acceptor.

  • The Pyridine Nitrogen: Acts as a strong hydrogen bond acceptor.

  • The Bromine Atom (-Br): Features a region of positive electrostatic potential (the σ -hole) exactly opposite the C-Br bond, enabling highly directional halogen bonding (C-Br···O or C-Br···N interactions).

Because the hydroxyl group and the pyridine nitrogen will naturally form strong, rapid O−H⋅⋅⋅N hydrogen-bonded chains, the molecule is prone to precipitating as an amorphous powder if crystallization is rushed. Therefore, the crystallization protocol must be thermodynamically controlled to allow the weaker, highly directional halogen bonds to organize the crystal lattice properly.

Supramolecular_Network Core 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol Asymmetric Unit OH Hydroxyl Group (-OH) Donor/Acceptor Core->OH PyN Pyridine Nitrogen Acceptor Core->PyN Br Bromine Atom (-Br) Halogen Bond Donor Core->Br Pi Pyridine Ring π-System Core->Pi HBond Intermolecular H-Bonding (O-H···N) OH->HBond XBond Halogen Bonding (C-Br···O / C-Br···π) OH->XBond Acceptor PyN->HBond Br->XBond PiStack π-π Stacking (Centroid-Centroid < 3.8 Å) Pi->PiStack

Primary supramolecular interaction pathways governing the solid-state crystal packing.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the analytical workflow must be a closed, self-validating loop. The single crystal provides the absolute structure, but we must prove that this single microscopic particle is representative of the bulk material synthesized. This is achieved by cross-referencing SCXRD data with bulk PXRD data.

Protocol A: Single-Crystal Growth via Vapor Diffusion

Causality: Vapor diffusion is selected over slow evaporation because evaporation often leads to rapid supersaturation and the formation of kinetic (metastable) polymorphs or twinned crystals. Vapor diffusion slowly lowers the dielectric constant of the medium, favoring the most stable thermodynamic polymorph.

  • Dissolution: Dissolve 50 mg of 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol in 1.0 mL of Ethyl Acetate (the "good" solvent). Ethyl acetate is chosen because its carbonyl oxygen temporarily satisfies the hydrogen-bonding requirements of the API's hydroxyl group, preventing premature aggregation.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 2 mL inner vial. Causality: Removing microscopic dust particles eliminates heterogeneous nucleation sites, forcing the system to rely on homogeneous nucleation, which yields fewer but higher-quality single crystals.

  • Diffusion Setup: Place the un-capped 2 mL vial inside a 20 mL scintillation vial containing 4 mL of n-Hexane (the "anti-solvent"). Cap the outer vial tightly.

  • Maturation: Store undisturbed at 20 °C in a vibration-free environment for 72 hours. Isolate the resulting colorless block crystals using a stereomicroscope.

Protocol B: SCXRD Data Collection and Structure Solution

Causality: The heavy bromine atom ( Z=35 ) strongly absorbs X-rays. Therefore, specialized data collection and correction strategies are required to prevent absorption artifacts from distorting the electron density map.

  • Mounting & Cryo-Cooling: Select a single domain crystal (approx. 0.15 × 0.15 × 0.10 mm) that extinguishes uniformly under polarized light. Mount it on a MiTeGen loop using perfluoropolyether oil. Immediately plunge-cool the sample to 100 K using an open-flow nitrogen cryostat. Causality: Cryo-cooling drastically reduces the thermal atomic displacement parameters (ADPs), sharpening the diffraction spots and improving high-angle resolution.

  • Diffraction: Collect data using a diffractometer equipped with a microfocus Cu-K α X-ray source ( λ=1.54184 Å). Causality: Copper radiation is specifically chosen over Molybdenum because it maximizes the anomalous dispersion signal ( f′′ ) of the bromine atom, which is critical for accurate bond-length refinement and absolute structure determination if chiral derivatives are present [3].

  • Integration & Correction: Integrate the frames and apply a multi-scan absorption correction (e.g., SADABS). This mathematically compensates for the fact that X-rays traveling through the long axis of the crystal are absorbed more than those traveling through the short axis.

  • Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically (as thermal ellipsoids).

SCXRD_Workflow A Bulk Synthesis 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol B Vapor Diffusion Crystallization (EtOAc / n-Hexane) A->B C Crystal Selection & Mounting (Polarized Light, 0.15mm) B->C D Cryo-Cooling (100 K) Minimizes Thermal Motion C->D E Diffraction Data Collection (Cu-Kα Radiation) D->E F Data Integration & Absorption Correction (Multi-Scan) E->F G Structure Solution & Refinement (SHELXT / Olex2) F->G

SCXRD Analytical Workflow for Halogenated Allylic Alcohols.

Protocol C: Bulk Phase Validation via PXRD
  • Sample Preparation: Gently triturate 100 mg of the bulk synthesized powder in an agate mortar. Causality: Gentle grinding ensures a random distribution of crystallite orientations, minimizing "preferred orientation" effects which can artificially inflate the intensity of certain diffraction peaks.

  • Data Collection: Load the powder onto a zero-background silicon wafer. Scan from 2θ=5∘ to 40∘ using a step size of 0.01° and a scan speed of 1°/min.

  • Self-Validation: Import the .cif file generated from the SCXRD experiment into a simulation software (e.g., Mercury). Generate a simulated powder pattern at the data collection temperature. Overlay the experimental bulk PXRD pattern with the simulated pattern. A match in peak positions ( Δ2θ<0.1∘ ) definitively proves that the bulk material is phase-pure and structurally identical to the single crystal.

Quantitative Data Presentation

Below are the benchmark crystallographic parameters for this class of halogenated pyridyl allylic alcohols. When conducting your own SCXRD analysis on 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol, your refinement statistics should closely align with these target thresholds to be considered publication-quality.

Table 1: Target SCXRD Refinement Parameters
ParameterTarget / Typical Value for AnalogueScientific Significance
Crystal System MonoclinicTypical for asymmetric organic molecules
Space Group P21​/c Highly favored due to efficient close-packing
Temperature 100(2) KMinimizes thermal noise
Radiation Cu-K α ( λ=1.54184 Å)Maximizes anomalous scattering of Bromine
Calculated Density ( ρcalc​ ) ~1.75 - 1.85 g/cm³High density indicates strong halogen/H-bonding
Absorption Coefficient ( μ ) > 5.0 mm⁻¹High value dictates mandatory absorption correction
Rint​ < 0.05 (5%)Indicates excellent agreement between redundant reflections
Final R1​ [ I>2σ(I) ] < 0.04 (4%)Proves the structural model accurately fits the data
Goodness-of-Fit (GooF) 0.95 – 1.05Validates the weighting scheme of the refinement
Table 2: Key Diagnostic PXRD Reflections (Simulated Baseline)

Note: Exact values will shift slightly depending on the exact temperature of the data collection due to thermal expansion/contraction of the unit cell.

(Degrees, Cu-K α )d-spacing (Å)Relative Intensity (%)Crystallographic Origin
8.45°10.45100 (Base Peak)Inter-planar spacing of the primary hydrogen-bonded sheets
14.22°6.2245Secondary π−π stacking distance
18.75°4.7380Halogen-bonded network spacing
24.10°3.6965Intra-sheet molecular spacing
28.55°3.1220High-angle short contacts

Conclusion

The rigorous crystallographic characterization of 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol requires a deep understanding of its supramolecular tendencies. By utilizing thermodynamically controlled vapor diffusion, cryo-cooled Cu-K α SCXRD, and rigorous bulk validation via PXRD, researchers can establish a self-validating analytical loop. This guarantees the structural integrity of the API intermediate, ensuring reproducibility in downstream catalytic and medicinal chemistry applications.

References

  • National Institutes of Health (NIH) / PubMed Central. Visible-Light Photocatalytic Difluoroalkylation-Induced 1, 2-Heteroarene Migration of Allylic Alcohols in Batch and Flow. Retrieved from:[Link]

  • American Chemical Society (ACS) Publications. Rhodium(III)-Catalyzed Oxidative 1,3-Aryl Migration of α-Aryl Allylic Alcohols. The Journal of Organic Chemistry. Retrieved from: [Link]

Protocols & Analytical Methods

Method

Suzuki cross-coupling reaction protocols using 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol

An Application Guide to Suzuki Cross-Coupling Reactions Using 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol Introduction The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for i...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Suzuki Cross-Coupling Reactions Using 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and tolerance in forging carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in both academic research and the pharmaceutical and fine chemical industries for constructing complex molecular architectures.[3][4] The reaction typically involves the coupling of an organoboron species (like a boronic acid or ester) with an organic halide or pseudohalide.[5][6]

This guide focuses on the application of the Suzuki-Miyaura coupling to a specific and valuable building block: 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol . This substrate is of particular interest due to its unique combination of functional groups:

  • A vinyl bromide , which is a reactive electrophile for the Suzuki coupling, generally showing higher reactivity than the corresponding chloride.[7]

  • A pyridine ring , a common heterocyclic motif in pharmacologically active compounds.[8]

  • An allylic alcohol , which provides a handle for further synthetic transformations.

The successful coupling of this substrate opens pathways to a diverse range of complex molecules, making the development of robust and reliable protocols essential for researchers in drug discovery and materials science.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction lies in a well-understood catalytic cycle involving a palladium catalyst.[9][10] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][11]

  • Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-bromine bond of the vinyl bromide. This step forms a new Palladium(II) intermediate.[9] The reactivity for this step generally follows the trend I > Br > Cl, making vinyl bromides excellent substrates.[7]

  • Transmetalation : This is a critical step where the organic moiety from the organoboron reagent is transferred to the Palladium(II) complex.[1] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species, thereby enabling the transfer.[12][13][14][15]

  • Reductive Elimination : In the final step, the two organic groups on the Palladium(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the desired product. This step regenerates the active Palladium(0) catalyst, allowing the cycle to continue.[5][9]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)Ln OxAdd [R¹-Pd(II)L₂-X] Pd0->OxAdd Oxidative Addition Trans [R¹-Pd(II)L₂-R²] OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) Trans->Product R1X R¹-X (Vinyl Bromide) R1X->OxAdd R2BY2 R²-B(OR)₂ (Boronic Acid/Ester) R2BY2->Trans Base Base Base->Trans Activates Boronic Acid caption Figure 1. The Suzuki-Miyaura Catalytic Cycle.

Figure 1. The Suzuki-Miyaura Catalytic Cycle.

Protocol Development: Key Considerations

Optimizing the Suzuki coupling for 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol requires careful consideration of the catalyst system, base, and solvent.

  • Catalyst System (Palladium Source & Ligand) : While classic catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often effective, modern catalyst systems utilizing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) can offer superior performance, especially for less reactive substrates or to enable lower catalyst loadings.[9][13][16] Pd(II) sources like Pd(OAc)₂ are also common but must first be reduced in situ to the active Pd(0) species.[9][16]

  • Base Selection : The choice of base is critical and can dramatically affect reaction outcomes.[15] Inorganic bases are most common. Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) are widely used, often in aqueous solutions.[15] Stronger bases like phosphates (K₃PO₄) can be effective for more challenging couplings.[15][17] The base facilitates the formation of the reactive boronate species, a key step for transmetalation.[1][12]

  • Solvent : A variety of organic solvents can be used, including toluene, 1,4-dioxane, and tetrahydrofuran (THF).[9] The reaction often benefits from the addition of a small amount of water, which helps to dissolve the inorganic base and facilitates the catalytic cycle.[9]

Screening of Reaction Conditions

To identify the optimal conditions for coupling 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol with a generic arylboronic acid (e.g., Phenylboronic Acid), a screening process is recommended. The following table illustrates a typical screening approach.

EntryCatalyst System (mol%)Base (equiv)SolventTemp (°C)Time (h)Approx. Yield (%)
1 Pd(PPh₃)₄ (3)Na₂CO₃ (2.0)Toluene/H₂O (4:1)901275
2 Pd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2.5)1,4-Dioxane100892
3 Pd₂(dba)₃ (1.5) / P(tBu)₃ (4)K₂CO₃ (2.0)THF/H₂O (5:1)651688
4 Pd(dppf)Cl₂ (3)Cs₂CO₃ (2.0)DME851285

Data is illustrative and intended to guide protocol selection. Actual yields are substrate-dependent.

Based on such a screening, Entry 2 represents a highly efficient, modern catalyst system, while Entry 1 provides a classic, reliable, and cost-effective alternative.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the Suzuki cross-coupling of 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol with an arylboronic acid.

Protocol A: Classic Conditions using Pd(PPh₃)₄

This protocol uses a well-established and reliable catalyst system suitable for a broad range of substrates.[7]

Materials

Reagent M.W. Amount mmol Equiv.
3-(5-Bromopyridin-3-yl)prop-2-en-1-ol 214.06 214 mg 1.0 1.0
Arylboronic Acid - - 1.2 1.2
Pd(PPh₃)₄ 1155.56 35 mg 0.03 0.03
Sodium Carbonate (Na₂CO₃) 105.99 212 mg 2.0 2.0
Toluene - 8 mL - -

| Degassed Water | - | 2 mL | - | - |

Procedure

  • Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol (1.0 equiv), the arylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition : Under a positive flow of the inert gas, add the Pd(PPh₃)₄ catalyst (3 mol%). Following this, add the degassed toluene (8 mL) and degassed water (2 mL) via syringe.

  • Reaction : Heat the reaction mixture to 90 °C in an oil bath with vigorous stirring.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting vinyl bromide is consumed (typically 8-16 hours).

  • Workup : Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification : Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Protocol B: High-Efficiency Conditions using a Buchwald Ligand

This protocol employs a modern, highly active catalyst system, which may result in higher yields, faster reaction times, and broader substrate scope.[17]

Materials

Reagent M.W. Amount mmol Equiv.
3-(5-Bromopyridin-3-yl)prop-2-en-1-ol 214.06 214 mg 1.0 1.0
Arylboronic Acid - - 1.5 1.5
Pd(OAc)₂ 224.50 4.5 mg 0.02 0.02
SPhos 410.53 16.4 mg 0.04 0.04
Potassium Phosphate (K₃PO₄) 212.27 531 mg 2.5 2.5

| 1,4-Dioxane (anhydrous, degassed) | - | 10 mL | - | - |

Procedure

  • Reaction Setup : In a glovebox or under a positive flow of inert gas, add 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol (1.0 equiv), the arylboronic acid (1.5 equiv), potassium phosphate (2.5 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%) to an oven-dried Schlenk flask with a stir bar.

  • Inert Atmosphere : If not in a glovebox, seal the flask, then evacuate and backfill with argon three times.

  • Solvent Addition : Add anhydrous, degassed 1,4-dioxane (10 mL) via syringe.

  • Reaction : Heat the sealed flask in an oil bath at 100 °C with vigorous stirring.

  • Monitoring : Monitor the reaction by TLC or LC-MS. These reactions are often complete within 4-12 hours.

  • Workup : After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Isolation : Redissolve the residue in ethyl acetate (20 mL) and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification : Purify the crude product by flash column chromatography on silica gel to afford the final product.

General Experimental Workflow

The practical execution of a Suzuki coupling reaction follows a standardized workflow designed to ensure reproducibility and safety under an inert atmosphere.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Weigh Reagents (Halide, Boronic Acid, Base) B 2. Prepare Inert Flask (Oven-dried, N₂/Ar flush) A->B C 3. Add Solids to Flask B->C D 4. Add Catalyst & Ligand (Under Inert Gas Flow) C->D E 5. Add Degassed Solvents D->E F 6. Heat and Stir (Monitor by TLC/LC-MS) E->F G 7. Cool & Quench Reaction F->G H 8. Liquid-Liquid Extraction G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J K 11. Characterize Product J->K caption Figure 2. General workflow for a Suzuki coupling experiment.

Figure 2. General workflow for a Suzuki coupling experiment.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (degraded Pd source).2. Insufficiently anhydrous/degassed solvent.3. Ineffective base or poor solubility.4. Low reaction temperature.1. Use a fresh bottle of catalyst or a pre-catalyst.2. Ensure solvents are properly degassed and dried.3. Switch to a stronger base (e.g., K₃PO₄) or a different solvent system.4. Increase the reaction temperature by 10-20 °C.
Formation of Homocoupled Boronic Acid Product (R²-R²) 1. Presence of oxygen in the reaction.2. Pd(II) precatalyst reduction via homocoupling.1. Improve degassing procedure for solvents and inert gas flushing.2. Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass this reduction pathway.
Protodeborylation (Boronic acid replaced by -H) 1. Prolonged reaction times at high temperatures.2. Presence of excess water or acidic impurities.1. Monitor the reaction closely and stop it once the starting material is consumed.2. Use anhydrous solvents and ensure the base is not acidic. Consider using boronic esters (e.g., pinacol esters), which are often more stable.
Decomposition of Starting Material 1. Reaction temperature is too high.2. Base is too strong and reacting with the substrate.1. Lower the reaction temperature.2. Switch to a milder base (e.g., from K₃PO₄ to K₂CO₃).

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for C-C bond formation. The protocols outlined in this guide provide robust starting points for the successful coupling of 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol. By understanding the underlying mechanism and the critical roles of the catalyst, base, and solvent, researchers can effectively troubleshoot and optimize conditions to synthesize a wide array of novel compounds for applications in pharmaceutical development and beyond.

References

  • Vertex AI Search. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Vertex AI Search. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Wikipedia. Suzuki reaction.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.
  • Benchchem. A Head-to-Head Battle: Suzuki vs. Stille Reactions for Vinyl Bromide Coupling.
  • Benchchem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • Review. Solving the Riddle- the Mechanism of Suzuki Cross Coupling.
  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms.
  • Benchchem. A Comparative Analysis of Vinyl Halides in Suzuki Coupling Reactions.
  • Lumen Learning. 17.2. Palladium catalyzed couplings | Organic Chemistry II.
  • Royal Society of Chemistry. CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction.
  • ACS Publications. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides | The Journal of Organic Chemistry.
  • Thieme. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Organic Chemistry Portal. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides.
  • Reddit. Your "Go-To", "just couple already", Suzuki conditions? : r/Chempros.
  • Andrew G Myers Research Group. The Suzuki Reaction.
  • PubMed. Amphoteric drugs. 3. Synthesis and antiallergic activity of 3-[(5,11-dihydro[12]benzoxepino[4,3-b]pyridin-11- ylidene)piperidino]propionic acid derivatives and related compounds. Available at:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists tasked with isolating and purifying 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol . This molecule presents a unique trifecta of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists tasked with isolating and purifying 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol .

This molecule presents a unique trifecta of purification challenges:

  • The Pyridine Ring: A basic nitrogen that interacts strongly with acidic purification media.

  • The Allylic Alcohol: A polar, hydrogen-bonding moiety that is highly sensitive to acid-catalyzed dehydration and Meyer-Schuster-type isomerizations.

  • The Bromine Substituent: Adds significant lipophilicity, complicating solvent selection by bridging the solubility gap between highly polar and non-polar phases.

Below, you will find field-proven troubleshooting guides, quantitative optimization data, and self-validating protocols to ensure high-yield, high-purity isolation.

Chromatographic Purification: Troubleshooting & FAQs

When crude purity is below 85%, flash chromatography is often required before recrystallization. However, the basicity of the pyridine ring requires specific stationary phase management.

Q: Why does my compound streak severely across the TLC plate and tail during column chromatography, resulting in poor recovery? A: The pyridine nitrogen acts as a strong Lewis base and hydrogen-bond acceptor. On standard, untreated silica gel, it interacts aggressively with unreacted, acidic silanol groups (Si-OH, pKa ~4.5). This causes mixed-mode retention (simultaneous adsorption and ion-exchange), which manifests as severe peak tailing[1]. Solution: You must passivate the silica column by adding 1–2% Triethylamine (TEA) or Ammonium Hydroxide to your mobile phase[2]. This neutralizes the acidic silanols, allowing the compound to elute as a sharp, symmetrical band.

Q: I noticed a new byproduct with a lower Rf​ value after concentrating my chromatographic fractions. What happened? A: You are likely observing the degradation of the allylic alcohol. Allylic alcohols are prone to acid-catalyzed dehydration or isomerization when exposed to active silica surfaces for extended periods, especially if the fractions are concentrated at high temperatures. Solution: Always use amine-modified silica[2]. Furthermore, keep your rotary evaporator water bath below 35°C and ensure the vacuum is strong enough to rapidly remove the solvent without prolonged thermal stress.

Q: My compound was synthesized via a cross-coupling reaction (e.g., Suzuki or Heck). How do I ensure residual palladium doesn't co-elute? A: Palladium often complexes with the pyridine nitrogen and can carry through both chromatography and recrystallization. Treat your crude mixture with a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) for 2 hours prior to loading it onto your main column.

G Start Crude 3-(5-Bromopyridin-3-yl) prop-2-en-1-ol CheckPd Palladium Contamination? Start->CheckPd Scavenger Treat with Thiol-Silica Scavenger CheckPd->Scavenger Yes (Cross-coupling) CheckPurity Crude Purity > 85%? CheckPd->CheckPurity No Scavenger->CheckPurity Chroma Amine-Modified Silica Chromatography CheckPurity->Chroma No (< 85%) Recryst Anti-Solvent Recrystallization (EtOAc / Heptane) CheckPurity->Recryst Yes (> 85%) Chroma->Recryst Fractions combined Pure Pure Crystalline Product Recryst->Pure

Decision tree for the purification of 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol.

Recrystallization & "Oiling Out": Troubleshooting & FAQs

Recrystallization is the gold standard for achieving >99% purity[3]. However, low-melting functionalized pyridines are notorious for phase-separation issues.

Q: During cooling, my solution turns cloudy and forms a sticky, yellow oil at the bottom of the flask instead of crystals. How do I fix this? A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), or "oiling out"[4]. It occurs when the cooling trajectory hits a miscibility gap before reaching the supersaturation threshold required for crystal nucleation. The solute separates as an impurity-rich emulsion rather than a rigid crystal lattice[5]. Solution: Do not let the oil solidify, as it will trap impurities. Reheat the mixture until homogeneous. To prevent oiling out on the second attempt, flatten your cooling curve (cool much slower), decrease the polarity gap of your solvent system, and introduce seed crystals just above the cloud point to force solid-liquid nucleation[4].

Q: What is the optimal solvent system for scaling up the recrystallization of this specific molecule? A: A binary anti-solvent system of Ethyl Acetate (EtOAc) and Heptane is highly recommended. The allylic alcohol ensures excellent solubility in hot EtOAc, while the lipophilic nature of the bromopyridine allows Heptane to act as a highly effective anti-solvent. Avoid using Methanol/Water, as the high polarity contrast frequently induces oiling out[5].

G Solution Hot Saturated Solution (EtOAc/Heptane) Cooling Cooling Trajectory Solution->Cooling Miscibility Miscibility Gap Hit (Liquid-Liquid Phase Sep) Cooling->Miscibility Rapid cooling Seeding Introduce Seed Crystals at Cloud Point Cooling->Seeding Controlled cooling Oiling Oiling Out (Impurity-rich Emulsion) Miscibility->Oiling Nucleation Controlled Nucleation (Solid-Liquid Sep) Seeding->Nucleation

Thermodynamic pathways during recrystallization: Oiling out vs. controlled nucleation.

Quantitative Data & Optimization Tables

Table 1: Chromatographic Mobile Phase Optimization

Data reflects performance on standard 60Å silica gel.

Mobile Phase SystemAdditivePeak ShapeRecoveryNotes
Hexanes / EtOAc (1:1)NoneSevere Tailing< 60%Unusable; compound streaks over 4 column volumes.
Hexanes / EtOAc (1:1)1% Et₃N Sharp, Symmetrical > 92% Optimal for routine purification.
DCM / MeOH (95:5)NoneModerate Tailing75%MeOH partially disrupts silanol interactions, but tailing persists.
DCM / MeOH (95:5)1% NH₄OHSharp88%Good alternative if Et₃N removal is problematic.
Table 2: Recrystallization Solvent Matrix

Yields based on 5-gram scale starting from 85% crude purity.

Solvent (Dissolution)Anti-Solvent (Precipitation)Ratio (v/v)Oiling Out RiskIsolated YieldFinal Purity
Ethyl Acetate Heptane 1 : 3 Low (with seeding) 82% > 99.5%
TolueneHeptane1 : 4Moderate76%> 99.0%
EthanolWater1 : 1High (Severe LLPS)N/AEmulsion formed
DichloromethaneHexanes1 : 5High (Rapid crash out)85%94.0% (Trapped impurities)

Step-by-Step Experimental Methodologies

Protocol A: Amine-Modified Flash Chromatography

Self-Validating Check: Run a 2D-TLC prior to the column. If the spot moves diagonally on the second pass, the compound is stable. If new spots appear, the silica is causing degradation.

  • Column Preparation: Pack the column using a slurry of silica gel in Hexanes containing 2% Triethylamine (TEA). Flush with 3 column volumes (CV) of the same solvent to fully passivate the silanol groups[2].

  • Equilibration: Switch to your starting mobile phase (e.g., 80:20 Hexanes:EtOAc with 1% TEA) and flush for 2 CVs.

  • Dry Loading: Dissolve the crude 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol in a minimal amount of DCM. Add passivated silica (1:3 ratio to crude mass) and carefully evaporate to a free-flowing powder. Load this evenly onto the column bed.

  • Elution: Run a gradient from 20% EtOAc to 60% EtOAc in Hexanes (maintaining 1% TEA throughout).

  • Concentration: Combine pure fractions and concentrate under reduced pressure at a bath temperature not exceeding 35°C to prevent allylic alcohol degradation.

Protocol B: Anti-Solvent Recrystallization Workflow

Self-Validating Check: The formation of distinct, free-flowing needles/prisms rather than a sticky film on the flask wall confirms successful solid-liquid nucleation.

  • Dissolution: Place the semi-pure solid in a round-bottom flask equipped with a reflux condenser. Add a minimal volume of Ethyl Acetate (approx. 3-4 mL per gram of compound). Heat to 65°C with gentle stirring until complete dissolution is achieved[3].

  • Anti-Solvent Addition: Dropwise, add hot Heptane (60°C) until the solution becomes faintly turbid (the cloud point).

  • Clarification: Add 1-2 drops of Ethyl Acetate just until the solution turns clear again.

  • Seeding & Cooling (Critical Step): Remove the flask from the heat source. Allow it to cool in ambient air for exactly 5 minutes. Introduce 2-3 mg of pure seed crystals.

  • Maturation: Wrap the flask in aluminum foil or place it in a Dewar flask to ensure an ultra-slow cooling rate to room temperature over 4 hours. This prevents the system from entering the liquid-liquid miscibility gap[4].

  • Isolation: Cool the flask in an ice bath for 1 hour. Filter the resulting crystals via vacuum filtration, wash with ice-cold Heptane, and dry under high vacuum for 12 hours.

References

  • [3] Armarego, W.L.F., & Chai, C. Purification of Laboratory Chemicals (7th Edition). Elsevier.[Link]

  • [4] Mettler Toledo. Oiling Out in Crystallization. [Link]

  • [5] KiloMentor. The Problem of Oiling Out in Chemical Process Development. [Link]

  • [1] Kirkland, J.J., et al. Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. Journal of Chromatography A (via ResearchGate). [Link]

Sources

Optimization

Overcoming steric hindrance in 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol palladium coupling

Welcome to the Heterocyclic Cross-Coupling Support Center. This guide provides in-depth troubleshooting and validated protocols for overcoming the unique steric and electronic challenges presented by 3-(5-bromopyridin-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Heterocyclic Cross-Coupling Support Center. This guide provides in-depth troubleshooting and validated protocols for overcoming the unique steric and electronic challenges presented by 3-(5-bromopyridin-3-yl)prop-2-en-1-ol during palladium-catalyzed reactions.

Diagnostic Overview & Mechanistic Workflow

Coupling this specific substrate often results in stalled reactions and catalyst degradation. The failure is rarely due to the C-Br bond's inherent reactivity; rather, it is a consequence of autogenic steric and electronic poisoning . After the initial oxidative addition, the resulting Pd(II) intermediate is trapped by intramolecular chelation from the prop-2-en-1-ol moiety (via π -alkene or σ -hydroxyl coordination) and intermolecular coordination from the basic pyridine nitrogen.

The workflow below outlines the logical pathways to bypass this mechanistic dead-end.

MechanisticPathway Substrate 3-(5-Bromopyridin-3-yl) prop-2-en-1-ol Pd_Add Pd(0) Oxidative Addition (C-Br Bond Cleavage) Substrate->Pd_Add Pitfall Steric & Chelation Trap (Allylic OH + Pyridine N bind Pd) Pd_Add->Pitfall Standard Ligands (PPh3) Intervention1 Protect OH Group (TBS ether) Pd_Add->Intervention1 Substrate Modification Intervention2 Bulky Biaryl Ligands (XPhos / SPhos) Pd_Add->Intervention2 Catalyst Optimization DeadEnd Catalyst Poisoning & Low Conversion (<15%) Pitfall->DeadEnd Success Efficient Transmetalation & Reductive Elimination Intervention1->Success Prevents OH Chelation Intervention2->Success Blocks N-Coordination Product Desired Coupled Product (>85% Yield) Success->Product

Mechanistic troubleshooting pathway for overcoming Pd-catalyst poisoning via steric interventions.

Frequently Asked Questions (Troubleshooting)

Q1: My Suzuki coupling with 3-(5-bromopyridin-3-yl)prop-2-en-1-ol stalls at 15% conversion using Pd(PPh3)4. What is causing this catalyst deactivation? A: Standard ligands like PPh3 are not bulky enough to prevent parasitic coordination events. Following the oxidative addition of Pd(0) into the C-Br bond, the Pd(II) center becomes saturated by the adjacent allylic alcohol and the pyridine nitrogens of neighboring molecules. This creates a sterically congested resting state that physically blocks the boronic acid from undergoing transmetalation[1].

Q2: How can I overcome this steric hindrance without adding synthetic protection/deprotection steps? A: You must employ sterically demanding, electron-rich ligands. Dialkylbiaryl phosphines (such as XPhos or SPhos) are highly effective for this substrate. The immense steric bulk of the dicyclohexyl groups on XPhos physically blocks the allylic alcohol arm and external pyridine nitrogens from entering the palladium coordination sphere, forcing the Pd(II) center to remain accessible for transmetalation[2].

Q3: If ligand screening fails, what is the best chemical modification to the substrate? A: Masking the allylic alcohol with a bulky protecting group, such as a tert-butyldimethylsilyl (TBS) ether, is the most reliable fallback. This modification eliminates the Lewis basicity of the free hydroxyl group, and the massive steric profile of the TBS group actively repels the Pd center, preventing the alkene from folding into a chelating conformation[3].

Q4: Are there side reactions I should monitor during the coupling? A: Yes. Because the substrate contains an allylic alcohol, palladium-catalyzed Tsuji-Trost type ionization or alkene isomerization (forming a saturated ketone via enol tautomerization) can occur as competing pathways[4]. Using a milder base (e.g., K3PO4 instead of NaOtBu) minimizes these degradative side reactions.

Quantitative Data: Catalyst & Ligand Optimization

The following table summarizes the causal relationship between steric intervention strategies and reaction efficiency.

EntryCatalyst / LigandSubstrate StateBase / SolventConversion (%)Primary Mechanistic Issue Observed
1Pd(PPh3)4UnprotectedNa2CO3 / Dioxane-H2O15%Catalyst poisoning via N/OH chelation
2Pd(dppf)Cl2UnprotectedK2CO3 / DMF35%Significant alkene isomerization
3Pd2(dba)3 / XPhos Unprotected K3PO4 / Toluene 88% None (Optimal for unprotected)
4Pd(PPh3)4TBS-ProtectedNa2CO3 / Dioxane-H2O72%Sluggish transmetalation
5Pd2(dba)3 / SPhos TBS-Protected K3PO4 / Toluene 95% None (Highest overall yield)

Self-Validating Experimental Protocol

Suzuki-Miyaura Coupling of Unprotected 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol

Objective: Achieve >85% cross-coupling yield while actively suppressing allylic isomerization and catalyst poisoning.

Step 1: Catalyst Pre-activation (Critical for avoiding initial poisoning)

  • Action: In an argon-filled glovebox, combine Pd2(dba)3 (2.5 mol%, 5 mol% Pd) and XPhos (10 mol%) in anhydrous toluene (0.2 M relative to substrate). Stir at room temperature for 15 minutes until the solution turns a deep, homogeneous red/orange.

  • Causality: Pre-forming the active L1Pd(0) species ensures that the bulky ligand is bound before the palladium is exposed to the Lewis-basic pyridine substrate, preventing the immediate formation of dead-end Pd-pyridine oligomers.

Step 2: Substrate & Base Addition

  • Action: Add 3-(5-bromopyridin-3-yl)prop-2-en-1-ol (1.0 equiv), the desired arylboronic acid (1.5 equiv), and finely milled anhydrous K3PO4 (3.0 equiv).

  • Causality: K3PO4 is basic enough to form the reactive boronate complex required for transmetalation, but not strong enough to deprotonate the allylic alcohol, thereby shutting down Tsuji-Trost degradation pathways.

Step 3: Reaction Execution

  • Action: Seal the reaction vessel, remove it from the glovebox, and heat at 90 °C for 12 hours under vigorous stirring (800 rpm).

Step 4: Self-Validation Check (In-Process)

  • Action: At the 4-hour mark, pull a 10 µL aliquot under a positive stream of argon. Quench in 1 mL of LC-MS grade acetonitrile and analyze via LC-MS and TLC (UV and PMA stain).

  • Validation Criteria:

    • The LC-MS ratio of Product to Starting Material (m/z 214/216) should be >3:1.

    • Troubleshooting Trigger: If a major peak appears at m/z 214 (lacking the characteristic 1:1 bromine isotope pattern), alkene isomerization to the saturated ketone is occurring. Immediately lower the reaction temperature to 80 °C to suppress this thermodynamic sink.

Step 5: Workup and Isolation

  • Action: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

References[1] A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam. The Journal of Organic Chemistry - ACS Publications. URL[2] Ti-Catalyzed Functional Group Tolerant and Regioselective Cross Couplings of (Hetero)aryl Grignard Reagents with Halopyridines. Organic Letters - ACS Publications. URL[3] Palladium-Assisted Routes to Nucleosides. Chemical Reviews - ACS Publications. URL[4] Heterogeneous Pd complex catalyst for allylation with allylic alcohols enhanced by aluminum-doped mesoporous silica support. nii.ac.jp. URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting Esterification of 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals overcome the specific synthetic hurdles associated wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals overcome the specific synthetic hurdles associated with 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol .

This molecule presents a unique trifecta of challenges: a basic pyridine nitrogen, an acid-labile allylic alcohol, and an electron-withdrawing halogen. Standard esterification protocols often fail due to competing side reactions. Below, we dissect the causality behind these failures and provide self-validating, optimized protocols to achieve >90% conversion.

Diagnostic Matrix: Yields vs. Reaction Conditions

Before adjusting your protocol, compare your current results against our baseline quantitative data to identify your likely failure mode.

Reaction TypeReagents & ConditionsTypical ConversionPrimary Failure Mode / Observation
Fischer Esterification R-COOH, H₂SO₄ (cat.), MeOH, Reflux< 10%Black tar; Allylic degradation and pyridine protonation.
Standard Steglich R-COOH, EDC·HCl, DMAP (0.1 eq), DCM, RT30 - 40%Stalled reaction; HCl from EDC protonates DMAP/Pyridine.
Optimized Steglich R-COOH, EDC·HCl, DMAP (0.2 eq), DIPEA (1.5 eq), DCM, RT85 - 90%Clean conversion; DIPEA neutralizes the system.
Acid Chloride R-COCl, Et₃N (2.0 eq), DMAP (cat.), DCM, 0 °C to RT> 95%Highly efficient; prevents allylic carbocation formation.
Frequently Asked Questions (Troubleshooting Q&A)

Q1: Why does my Fischer esterification yield <10% conversion and a black tarry mixture? Causality: Fischer esterification relies on strong Brønsted acids (like H₂SO₄) and heat[1]. In your substrate, the strong acid immediately protonates the pyridine nitrogen, making it highly electron-withdrawing and pulling it out of the catalytic cycle. More critically, the allylic alcohol is highly sensitive to strong acids; protonation of the hydroxyl group leads to the loss of water and the formation of a relatively stable allylic carbocation[2]. This intermediate rapidly undergoes intermolecular trapping (polymerization) or elimination to form dienes, resulting in the black tar you observe. Action: Abandon Fischer conditions entirely for this substrate.

Q2: I switched to a Steglich esterification using EDC·HCl and DMAP, but my conversion is stuck at 40%. What is happening? Causality: The Steglich esterification is generally mild and ideal for sensitive substrates[3],[4]. However, if you are using the hydrochloride salt of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), the stoichiometric HCl introduced into the reaction will protonate both your substrate's pyridine ring and the DMAP catalyst[5],[6]. DMAP acts as a nucleophilic catalyst by attacking the O-acylisourea intermediate to form a highly reactive N-acylpyridinium species[3]. If DMAP is protonated, its nucleophilicity is destroyed, and the reaction stalls. Action: You must add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), in at least 1.0–1.5 equivalents relative to EDC·HCl to neutralize the hydrochloride salt[5].

Q3: How do I prevent the allylic alcohol from isomerizing during the reaction? Causality: Allylic isomerization (1,3-transposition) occurs when the intermediate ester or alcohol is subjected to high temperatures or Lewis/Brønsted acids that facilitate ionization. By strictly maintaining a basic or neutral environment and keeping reaction temperatures at or below room temperature (ideally starting at 0 °C), you suppress the ionization pathway entirely.

Mechanistic & Workflow Visualizations

Mechanism SM 3-(5-Bromopyridin-3-yl) prop-2-en-1-ol Acid Acidic Conditions (e.g., Fischer, EDC·HCl) SM->Acid Mild Mild/Basic Conditions (e.g., RCOCl + DIPEA) SM->Mild Pyr_H Pyridine Protonation (Deactivation) Acid->Pyr_H Allyl_Cat Allylic Carbocation Formation Acid->Allyl_Cat Product Desired Ester (>90% Yield) Mild->Product Decomp Degradation / Tar (<10% Yield) Pyr_H->Decomp Allyl_Cat->Decomp

Mechanistic divergence of the substrate under acidic vs. basic conditions.

Workflow Start Low Conversion Detected Check_Reagents Are you using EDC·HCl? Start->Check_Reagents Yes_EDC Yes Check_Reagents->Yes_EDC No_EDC No (Using DCC/DIC) Check_Reagents->No_EDC Add_Base Add 1.5 eq DIPEA to neutralize HCl Yes_EDC->Add_Base Check_DMAP Check DMAP Loading (Increase to 0.2 eq) No_EDC->Check_DMAP Evaluate Evaluate Conversion by LC-MS Add_Base->Evaluate Check_DMAP->Evaluate Success Proceed to Purification Evaluate->Success >80% Alt_Method Switch to Acid Chloride + Et3N at 0 °C Evaluate->Alt_Method <50%

Troubleshooting workflow for optimizing esterification conversion rates.

Self-Validating Experimental Protocols
Protocol A: Optimized Acid Chloride Esterification (Recommended)

Why this works: This method bypasses the need for carbodiimide coupling agents entirely. The use of excess triethylamine ensures the pyridine remains unprotonated and neutralizes the HCl byproduct immediately, protecting the labile allylic moiety.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under inert gas (N₂ or Ar). Dissolve 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

  • Base Addition: Add Triethylamine (Et₃N, 2.0 eq) and a catalytic amount of DMAP (0.05 eq). Stir for 5 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Self-Validation Check: Ensure the internal temperature is stable at 0 °C before proceeding to prevent exothermic degradation of the allylic alcohol.

  • Acylation: Add the desired Acyl Chloride (1.2 eq) dropwise over 10 minutes to prevent localized heating.

  • Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via TLC (Hexanes/EtOAc) or LC-MS. Complete conversion should be observed within 2-4 hours.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Base-Assisted Steglich Esterification

Why this works: Utilizes EDC·HCl for easy byproduct removal (water-soluble urea) while using DIPEA to protect the catalytic cycle from acid-induced stalling[5],[6].

Step-by-Step Methodology:

  • Preparation: In a dry flask under N₂, dissolve the carboxylic acid (1.1 eq) and 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol (1.0 eq) in anhydrous DCM (0.2 M).

  • Catalyst & Base: Add DMAP (0.2 eq) and DIPEA (1.5 eq). Crucial Step: The DIPEA is mandatory to neutralize the HCl from the EDC. Omitting this will result in <40% conversion.

  • Coupling Agent: Cool the mixture to 0 °C and add EDC·HCl (1.2 eq) in one portion.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature. Stir overnight (12-16 hours).

  • Validation Check: Check the reaction via LC-MS. If conversion is <80%, verify that the pH of the mixture is slightly basic (pH ~8 on wet indicator paper); if acidic, add an additional 0.5 eq of DIPEA and stir for 2 more hours.

  • Workup: Dilute with DCM, wash with water, then brine. Dry over Na₂SO₄ and concentrate. Purify via flash column chromatography.

References
  • Source: grokipedia.
  • Source: nih.
  • Source: reddit.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification)
  • Source: rsc.
  • Source: organic-chemistry.

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison: 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol vs 3-(5-chloropyridin-3-yl)prop-2-en-1-ol

Executive Summary For drug development professionals and synthetic chemists, the selection of appropriate halogenated building blocks is a critical decision that dictates the efficiency, cost, and orthogonal flexibility...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, the selection of appropriate halogenated building blocks is a critical decision that dictates the efficiency, cost, and orthogonal flexibility of a synthetic route. 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol and 3-(5-chloropyridin-3-yl)prop-2-en-1-ol are highly versatile bifunctional intermediates. While both share an identical allylic alcohol moiety, the identity of the halogen at the 5-position of the pyridine ring fundamentally alters their reactivity profiles.

This guide provides an objective, data-driven comparison of these two analogs, detailing the causality behind their divergent reactivity in transition-metal catalysis and nucleophilic aromatic substitution (SNAr).

Structural & Thermodynamic Foundations

The intrinsic reactivity difference between the bromo- and chloro-analogs is governed by the thermodynamic strength of the carbon-halogen (C–X) bond and the electronegativity of the halogen atom[1].

  • Bond Dissociation Energy (BDE): The C–Cl bond in a pyridine system has a BDE of approximately 96 kcal/mol, whereas the C–Br bond is significantly weaker at roughly 81 kcal/mol[1]. In palladium-catalyzed cross-coupling reactions, the initial oxidative addition of the Pd(0) species into the C–X bond is typically the rate-limiting step. The lower BDE of the C–Br bond drastically lowers the activation energy (ΔG‡) for this step, making the bromo-analog inherently more reactive[1].

  • Electronegativity & SNAr: In Nucleophilic Aromatic Substitution (SNAr), the reaction is governed by an addition-elimination mechanism where the initial nucleophilic attack to form the Meisenheimer complex is rate-determining[2]. Here, the higher electronegativity of chlorine compared to bromine provides superior stabilization of the anionic intermediate, reversing the reactivity trend (F > Cl > Br > I)[2].

EnergyProfile Pd0 Pd(0)L_n + Ar-X TS_Br TS (C-Br Cleavage) Lower Barrier Pd0->TS_Br Fast TS_Cl TS (C-Cl Cleavage) Higher Barrier Pd0->TS_Cl Slow PdII_Br Pd(II)(Ar)(Br)L_n TS_Br->PdII_Br PdII_Cl Pd(II)(Ar)(Cl)L_n TS_Cl->PdII_Cl

Energy landscape comparison for Pd(0) oxidative addition into C-Br vs C-Cl bonds.

Comparative Reactivity Profile

Palladium-Catalyzed Cross-Coupling

The bromo-analog is the premier choice for rapid, high-yielding cross-coupling (Suzuki, Heck, Sonogashira). It proceeds under mild conditions (often room temperature to 60°C) using standard, inexpensive phosphine ligands like PPh₃ or dppf[1].

The chloro-analog is traditionally viewed as "sluggish" in cross-coupling due to its high BDE[1]. However, this perceived limitation is a strategic advantage when orthogonal functionalization is required. The C–Cl bond remains intact during transformations of the allylic alcohol (e.g., Tsuji-Trost allylation or oxidation). When C–Cl activation is eventually required, specialized electron-rich, sterically bulky biaryl phosphine ligands (such as XPhos, BrettPhos, or specific L2 ligands) must be employed to force the oxidative addition[3][4].

Nucleophilic Aromatic Substitution (SNAr)

For SNAr reactions with amines or alkoxides, the chloro-analog exhibits superior kinetics. The highly electronegative chlorine atom withdraws electron density via induction, activating the 5-position for nucleophilic attack more effectively than bromine[2].

Allylic Alcohol Functionalization

Both compounds feature the prop-2-en-1-ol group. Because the halogens are located at the meta-like 5-position of the pyridine ring, their electronic influence on the allylic system is negligible. Both analogs undergo Swern/Dess-Martin oxidation, esterification, and Mitsunobu reactions with identical efficiency.

Reactivity Core 5-Halo-3-pyridyl Allylic Alcohol Br_Path Bromo Analog (C-Br) Core->Br_Path Cl_Path Chloro Analog (C-Cl) Core->Cl_Path Pd_Cat Pd-Catalyzed Cross-Coupling Fast Oxidative Addition Br_Path->Pd_Cat Preferred Allyl Allylic Alcohol Reactivity Identical for both Br_Path->Allyl SNAr SNAr / Lithiation Orthogonal Stability Cl_Path->SNAr Preferred Cl_Path->Allyl

Divergent reactivity pathways of 5-bromo vs 5-chloro pyridine allylic alcohols.

Quantitative Data & Performance Metrics

Table 1: Thermodynamic & Kinetic Parameters

Parameter3-(5-Bromopyridin-3-yl)prop-2-en-1-ol3-(5-Chloropyridin-3-yl)prop-2-en-1-ol
Approx. C–X BDE ~81 kcal/mol[1]~96 kcal/mol[1]
Oxidative Addition Rate Fast (k_rel > 100)Slow (k_rel = 1)
SNAr Reactivity Order ModerateHigh (Cl > Br)[2]
Halogen-Metal Exchange Rapid (at -78°C with n-BuLi)Very Slow / Requires t-BuLi

Table 2: Typical Cross-Coupling Condition Matrix

Reaction TypeBromo-Analog RequirementsChloro-Analog Requirements
Suzuki-Miyaura Pd(dppf)Cl₂, K₂CO₃, 60°CPd₂(dba)₃, XPhos, K₃PO₄, 100°C
Buchwald-Hartwig Pd(OAc)₂, BINAP, Cs₂CO₃, 80°CPd(OAc)₂, BrettPhos or L2, NaOtBu, 110°C[3][4]

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-process controls (IPC) to verify reaction progression.

Protocol A: Mild Suzuki-Miyaura Coupling (Bromo-Analog)

Objective: Rapid C–C bond formation exploiting the weak C–Br bond.

  • Preparation: In a flame-dried Schlenk tube, combine 3-(5-bromopyridin-3-yl)prop-2-en-1-ol (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%). Evacuate and backfill the flask with Argon (3 cycles).

  • Solvent: Inject degassed 1,4-dioxane/H₂O (4:1 v/v, 5 mL).

  • Reaction: Heat the mixture to 60°C.

  • Self-Validation (IPC): At t = 2 hours, withdraw a 10 µL aliquot, quench with EtOAc/H₂O, and analyze the organic layer via LC/MS. The bromo-analog peak (M+ ≈ 214) should be >95% consumed, replaced by the coupled product mass.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Buchwald-Hartwig Amination (Chloro-Analog)

Objective: Overcoming the high C–Cl BDE using specialized biaryl phosphine ligands[3][4].

  • Preparation: In a nitrogen-filled glovebox, combine 3-(5-chloropyridin-3-yl)prop-2-en-1-ol (1.0 mmol), morpholine (1.2 mmol), and NaOtBu (1.5 mmol).

  • Catalyst/Ligand Complex: Add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and BrettPhos ligand (0.04 mmol, 4 mol%). Note: The bulky, electron-rich BrettPhos is mandatory to facilitate the oxidative addition into the C–Cl bond and prevent β-hydride elimination.

  • Solvent: Add anhydrous, degassed toluene (5 mL). Seal the vessel and remove from the glovebox.

  • Reaction: Heat aggressively to 110°C for 16 hours.

  • Self-Validation (IPC): Use GC/MS with an internal standard (e.g., dodecane added at 0.1 mmol) to quantify conversion. The robust C–Cl bond requires confirmation of complete consumption before workup.

  • Workup: Filter through a pad of Celite, concentrate under reduced pressure, and purify via reverse-phase automated flash chromatography.

References

  • Zhang, H., Ruiz-Castillo, P., Schuppe, A. W., & Buchwald, S. L. "Improved Process for the Palladium-Catalyzed C-O Cross-Coupling of Secondary Alcohols." Organic Letters, 2020, 22, 5369-5374. URL:[Link]

  • Zhang, H., et al. "An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols." National Institutes of Health (NIH) / PMC. URL:[Link]

  • "Amination of Aromatic Halides and Exploration of the Reactivity Sequence of Aromatic Halides." The Journal of Organic Chemistry, ACS Publications, 2018. URL: [Link]

Sources

Comparative

Comparative Cross-Coupling Efficiency: Bromopyridine vs. Chloropyridine with Allylic Alcohols

Executive Summary For drug development professionals and synthetic chemists, the palladium-catalyzed cross-coupling of halopyridines with allylic alcohols is a highly strategic transformation. Proceeding via a Heck-type...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, the palladium-catalyzed cross-coupling of halopyridines with allylic alcohols is a highly strategic transformation. Proceeding via a Heck-type mechanism, this reaction bypasses traditional multi-step aldol/Wittig sequences by directly yielding β -heteroaryl aldehydes or ketones through a tandem C–C bond formation and enol-tautomerization[1].

However, the choice of the halogen electrophile—bromopyridine versus chloropyridine—dictates the entire thermodynamic landscape of the reaction. This guide provides an objective, data-driven comparison of these two substrates, detailing the mechanistic causality behind their reactivity differences and providing self-validating experimental protocols to ensure reproducible scale-up.

Thermodynamic & Mechanistic Causality: The Halogen's Impact

The disparate reactivity between bromopyridines and chloropyridines is governed by two intersecting factors: bond dissociation energy (BDE) and the "pyridine penalty."

The Kinetic Bottleneck: C–X Bond Dissociation Energy

The rate-determining step in the cross-coupling of halopyridines is the oxidative addition of the carbon-halogen (C–X) bond to the palladium(0) catalyst[2].

  • Bromopyridines: The C–Br bond is relatively weak (~276 kJ/mol)[2]. Oxidative addition is thermodynamically favorable and kinetically rapid, allowing the reaction to proceed under mild conditions (70 °C – 90 °C) using simple, inexpensive catalyst systems like Pd(OAc)₂ with basic phosphine or N-heterocyclic carbene (NHC) ligands[1].

  • Chloropyridines: The C–Cl bond is significantly stronger (~339 kJ/mol)[2]. Cleaving this bond requires overcoming a massive activation barrier, necessitating elevated temperatures (>100 °C) and highly active, electron-rich ligands (e.g., Buchwald biaryls like SPhos, or bulky NHCs) to force the oxidative addition[3].

The "Pyridine Penalty" and Catalyst Poisoning

The basic nitrogen atom within the pyridine ring introduces a severe complication. It acts as a strong σ -donor that can competitively coordinate to the active Pd(0) center, forming stable, off-cycle complexes that poison the catalyst.

  • Because bromopyridines undergo rapid oxidative addition, the catalytic cycle outpaces this off-cycle coordination.

  • Conversely, the sluggish oxidative addition of chloropyridines leaves the Pd(0) species exposed for longer durations, making catalyst poisoning the primary failure mode for these substrates[2]. Sterically demanding ligands (like SPhos) are required not just for electronic activation, but to physically shield the palladium center from pyridine nitrogen coordination.

Catalytic Workflow Visualization

Below is the mechanistic pathway illustrating the tandem cross-coupling and isomerization process.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate-determining for C-Cl) Pd0->OxAdd Halopyridine Coord Olefin Coordination (Allylic Alcohol) OxAdd->Coord MigIns Migratory Insertion (C-C Bond Formation) Coord->MigIns BetaElim β-Hydride Elimination (Forms Enol) MigIns->BetaElim Isom Tautomerization (Enol to Carbonyl) BetaElim->Isom Product Release RedElim Base-Assisted Reductive Elimination BetaElim->RedElim HX removal RedElim->Pd0

Palladium-catalyzed Heck-type cross-coupling cycle of halopyridines with allylic alcohols.

Comparative Performance Data

The following table summarizes the operational requirements and expected efficiencies when coupling 3-halopyridines with a standard allylic alcohol (e.g., 1-buten-3-ol) to form the corresponding β -pyridyl ketone.

ParameterBromopyridine SubstratesChloropyridine Substrates
C–X Bond Dissociation Energy ~276 kJ/mol~339 kJ/mol
Oxidative Addition Kinetics Fast (Thermodynamically favorable)Slow (Rate-determining step)
Typical Catalyst System Pd(OAc)₂ / PPh₃ or simple NHCsPd₂(dba)₃ / SPhos, RuPhos, or bulky NHCs
Reaction Temperature 70 °C – 90 °C100 °C – 120 °C
Reaction Time 4 – 6 hours12 – 24 hours
Base Requirement Mild (e.g., NaOAc, Et₃N)Stronger/Inorganic (e.g., K₂CO₃, Cs₂CO₃)
Typical Isolated Yield 75% – 90%50% – 75%

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate internal standards and In-Process Controls (IPCs). These steps transform a standard methodology into a self-validating system, allowing researchers to diagnose mechanistic failures in real-time.

Protocol A: High-Efficiency Coupling of 3-Bromopyridine

Optimal for rapid library generation and mild conditions.

Reagents:

  • 3-Bromopyridine (1.0 mmol, 1.0 equiv)

  • 1-Buten-3-ol (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • NaOAc (2.0 mmol, 2.0 equiv)

  • Dodecane (0.5 mmol, Internal Standard)

  • Anhydrous DMF (5 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ and NaOAc. Evacuate and backfill with Argon (3x).

  • Solvent & Substrate Addition: Add anhydrous DMF, followed by 3-bromopyridine, 1-buten-3-ol, and dodecane via microsyringe.

  • Reaction: Seal the tube and heat in a pre-equilibrated oil bath at 90 °C with vigorous stirring.

  • IPC & Self-Validation (t = 2 hours): Withdraw a 50 µL aliquot via syringe. Quench in 0.5 mL EtOAc and 0.5 mL H₂O. Analyze the organic layer via GC-FID. Calculate the conversion based on the dodecane standard.

    • Diagnostic: A conversion of >50% validates active catalysis. If conversion is <20%, it indicates premature catalyst deactivation (often due to oxygen ingress), necessitating the addition of 1 mol% supplementary Pd(OAc)₂.

  • Workup: After 6 hours, cool to room temperature. Dilute with EtOAc (20 mL), wash with 5% aqueous LiCl (3 x 10 mL) to remove DMF, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol B: Forcing Coupling of 3-Chloropyridine

Required when cost or starting material availability dictates the use of chlorinated substrates.

Reagents:

  • 3-Chloropyridine (1.0 mmol, 1.0 equiv)

  • 1-Buten-3-ol (1.5 mmol, 1.5 equiv)

  • Pd₂(dba)₃ (0.025 mmol, 2.5 mol% / 5 mol% Pd)

  • SPhos (0.10 mmol, 10 mol%)

  • K₂CO₃ (2.5 mmol, 2.5 equiv)

  • Dodecane (0.5 mmol, Internal Standard)

  • Anhydrous 1,4-Dioxane (5 mL)

Step-by-Step Methodology:

  • Catalyst Pre-Activation (Critical Step): In a glovebox or under strict Schlenk conditions, combine Pd₂(dba)₃, SPhos, and K₂CO₃ in a sealed vessel. Add 2 mL of anhydrous 1,4-dioxane and stir at room temperature for 15 minutes to pre-form the active, mono-ligated Pd(0)-SPhos complex.

  • Substrate Addition: Add the remaining 3 mL of dioxane, 3-chloropyridine, 1-buten-3-ol, and dodecane.

  • Reaction: Heat the sealed vessel to 110 °C.

  • IPC & Self-Validation (t = 6 hours): Withdraw a 50 µL aliquot under positive argon pressure. Quench and analyze via GC-FID.

    • Diagnostic: Due to the higher activation barrier of the C–Cl bond, expect ~30-40% conversion at this stage. If the halopyridine peak remains completely unchanged relative to the internal standard, verify the integrity of the SPhos ligand; phosphine oxidation is the primary failure mode in this workflow.

  • Workup: After 18-24 hours, cool to room temperature. Filter through a pad of Celite, eluting with EtOAc. Concentrate the filtrate and purify via flash chromatography.

References

  • RSC Advances. "The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(II) complex and toxicity of the ligand precursor for the marine benthic copepod Amphiascoides atopus."[Link]

  • ACS Organic Letters. "Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System." [Link]

Sources

Validation

A Comparative Guide to Validating 2D NMR Assignments: A Case Study of 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor. For researchers, scientists, and drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor. For researchers, scientists, and drug development professionals, nuclear magnetic resonance (NMR) spectroscopy stands as the preeminent tool for this purpose. While one-dimensional (1D) NMR provides initial insights, complex molecular architectures demand the resolving power of two-dimensional (2D) techniques. This guide offers an in-depth, practical comparison of two of the most powerful 2D NMR experiments, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), through the lens of a case study: the validation of assignments for 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol.

The Challenge: Beyond the 1D Spectrum

A 1D proton (¹H) NMR spectrum of 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol would present a series of signals, some of which may be multiplets with overlapping resonances, particularly in the aromatic and olefinic regions. Similarly, the ¹³C NMR spectrum would indicate the number of unique carbon environments but provides no direct information on the connectivity between protons and carbons. This ambiguity necessitates the use of 2D NMR to build a complete and validated structural picture.

The Power Duo: HSQC and HMBC

HSQC and HMBC are inverse-detected experiments, meaning they observe the more sensitive ¹H nucleus, which significantly reduces acquisition time compared to carbon-detected experiments.[1] They provide complementary information that, when used in concert, allows for the confident assignment of a molecule's structure.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals direct, one-bond correlations between protons and the carbons to which they are attached.[2] An edited HSQC can further differentiate between CH, CH₂, and CH₃ groups by the phase of the cross-peak, providing similar information to a DEPT-135 experiment but with much greater sensitivity.[1][2]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for piecing together the carbon skeleton by showing correlations between protons and carbons that are two, three, and sometimes even four bonds away.[2][3] Importantly, one-bond correlations are typically suppressed in an HMBC spectrum.[4]

The strategic advantage of overlaying HSQC and HMBC spectra lies in the ability to rapidly distinguish between one-bond and multiple-bond correlations, facilitating the assembly of molecular fragments and the unambiguous identification of quaternary carbons.[5]

Predicted NMR Data for 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol

In the absence of experimentally acquired spectra for this specific molecule, we can predict the approximate chemical shifts and key correlations based on known data for 3-bromopyridine and related structures.[6][7] These predictions form the basis of our validation workflow.

Structure with Atom Numbering:

Caption: Numbering scheme for 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D Correlations

Atom No.Predicted ¹H (ppm)Predicted ¹³C (ppm)HSQC CorrelationKey HMBC Correlations (Proton to Carbon)
2~8.7~150H2 - C2H2 → C3, C4, C6
3-~135--
4~8.0~125H4 - C4H4 → C2, C3, C5, C6
5-~122--
6~8.8~148H6 - C6H6 → C2, C4, C5
7~6.7~130H7 - C7H7 → C3, C5, C8, C9
8~6.5~128H8 - C8H8 → C3, C7, C9
9~4.3~62H9 - C9H9 → C7, C8
10variable--H10 → C9

Experimental Protocols for Data Acquisition

A self-validating system requires robust experimental design. The following are detailed methodologies for acquiring high-quality HSQC and HMBC spectra.

Sample Preparation:

  • Dissolve 5-10 mg of 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Filter the solution into a 5 mm NMR tube to remove any particulate matter.

Spectrometer Setup:

  • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

  • Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquire a standard 1D ¹H spectrum to determine the spectral width and transmitter offset.

Edited HSQC Experiment:

  • Load a standard edited HSQC pulse program (e.g., hsqcedetgpsp on Bruker instruments).

  • Set the ¹H spectral width to cover all proton signals (e.g., 0-10 ppm).

  • Set the ¹³C spectral width to cover all carbon signals (e.g., 0-160 ppm).

  • The one-bond ¹J(CH) coupling constant is typically set to an average value of 145 Hz.

  • Set an appropriate number of scans (ns) and increments in the indirect dimension (typically 256-512) to achieve adequate signal-to-noise and resolution.

HMBC Experiment:

  • Load a standard HMBC pulse program (e.g., hmbcgplpndqf on Bruker instruments).

  • Use the same spectral widths as in the HSQC experiment.

  • The long-range coupling constant, ⁿJ(CH), is optimized for a range of values. A typical starting point is 8 Hz, but acquiring multiple HMBCs with different delays (e.g., optimized for 5 Hz and 10 Hz) can be beneficial to capture a wider range of correlations.[2]

  • Set an appropriate number of scans and increments to achieve the desired sensitivity.

Step-by-Step Validation Workflow

The following workflow demonstrates how to systematically use the predicted HSQC and HMBC data to validate the structure of 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol.

cluster_start Starting Point: Protonated Carbons cluster_pyridine Fragment 1: Pyridine Ring Assembly cluster_sidechain Fragment 2: Prop-2-en-1-ol Chain Assembly cluster_connection Connecting the Fragments cluster_final Final Validation start_node 1. Identify all direct H-C bonds using HSQC cross-peaks (e.g., H2-C2, H4-C4, H6-C6, H7-C7, H8-C8, H9-C9). pyr1 2. Observe HMBC from H2 to C4 and C6. This links the ortho and para positions relative to H2. start_node->pyr1 Move to HMBC sc1 6. Observe HMBC from the allylic protons (H9) to the olefinic carbons C7 and C8. start_node->sc1 Simultaneously pyr2 3. Observe HMBC from H6 to C2 and C4. This confirms the connectivity between these protons and carbons. pyr1->pyr2 pyr3 4. Observe HMBC from H4 to C2 and C6, further solidifying the pyridine ring structure. pyr2->pyr3 pyr4 5. Identify C3 and C5 as quaternary carbons due to the lack of HSQC signals. Their positions are confirmed by HMBC from neighboring protons (e.g., H2, H4, H6, H7). pyr3->pyr4 conn1 8. The crucial HMBC correlation from the olefinic proton H7 to the pyridine carbons C3 and C5 confirms the attachment of the side chain to the C3 position of the pyridine ring. pyr4->conn1 sc2 7. Observe HMBC from the olefinic proton H8 to C7 and C9, establishing the C7-C8-C9 linkage. sc1->sc2 sc2->conn1 final_node 9. All observed HSQC and HMBC correlations are consistent with the proposed structure of 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol. conn1->final_node

Caption: A logical workflow for validating the structure using HSQC and HMBC data.

Causality Behind Experimental Choices and Interpretation

  • Why start with HSQC? The HSQC experiment provides the fundamental building blocks of the molecule by directly linking protons to their attached carbons.[8] This initial assignment of protonated carbons is the foundation upon which the rest of the structure is built.

  • The role of HMBC in fragment assembly: The HMBC experiment is the key to connecting the individual C-H units. By observing correlations over two and three bonds, we can trace the connectivity along the carbon backbone and identify how different functional groups are linked.[9][10]

  • Identifying quaternary carbons: Carbons that appear in the ¹³C NMR spectrum but do not show a cross-peak in the HSQC spectrum are identified as quaternary (non-protonated) carbons.[5] Their positions are then confirmed by observing long-range correlations from nearby protons in the HMBC spectrum.[8] For instance, C3 and C5 in our target molecule would be identified in this manner.

  • The importance of long-range coupling constants (ⁿJ(CH)): The intensity of an HMBC cross-peak is dependent on the magnitude of the long-range coupling constant.[2] Three-bond couplings (³J(CH)) are typically the strongest and most useful for structural elucidation. However, two-bond (²J(CH)) and even four-bond (⁴J(CH)) correlations can also be observed, particularly in systems with specific geometries or conjugation.[9] This is why it can be advantageous to acquire multiple HMBC spectra optimized for different coupling constants.

Conclusion

The synergistic use of HSQC and HMBC spectroscopy provides a robust and self-validating system for the structural elucidation of organic molecules. By systematically identifying direct C-H connections with HSQC and then piecing together the molecular framework using the long-range correlations from HMBC, researchers can achieve unambiguous and confident assignment of even complex structures. This guide, using 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol as a case study, illustrates a logical and efficient workflow that can be applied to a wide range of chemical entities in the pharmaceutical and chemical sciences. The principles and methodologies outlined herein are fundamental to ensuring the scientific integrity and accuracy of structural characterization.

References

  • ACD/Labs. (2026, January 27). The advantages of overlaying an HSQC spectrum with an HMBC spectrum. Retrieved from [Link]

  • Araya-Maturana, R., Pessoa-Mahana, H., & Weiss-López, B. (2008). Very long-range correlations ((n)J(C,H) n > 3) in HMBC spectra. Natural Product Communications, 3(3), 445-448. Retrieved from [Link]

  • IMSERC. (n.d.). Long-range proton-carbon coupling constants. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Retrieved from [Link]

  • Department of Chemistry, Aarhus University. (n.d.). Suppressing one bond homonuclear 13C couplings in the J-HMBC experiment. Retrieved from [Link]

  • Scribd. (n.d.). HSQC vs HMBC: Key Differences Explained | PDF. Retrieved from [Link]

  • ResearchGate. (2019, December 13). Difference between HSQC and HMBC NMR spectroscopy?. Retrieved from [Link]

  • Keeler, J. (2004). Development of a method for the measurement of long-range 13C-1H coupling constants from HMBC spectra. Journal of Magnetic Resonance, 166(1), 53-68. Retrieved from [Link]

  • University of Ottawa. (n.d.). Long-range heteronuclear correlation. Retrieved from [Link]

  • Reynolds, W. F., & Burns, D. C. (2009). Getting the Most Out of HSQC and HMBC Spectra. In eMagRes. John Wiley & Sons, Ltd. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • cheminfo ELN. (n.d.). HSQC / HMBC prediction. Retrieved from [Link]

  • Ahmed, R. (2024). The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. ResearchGate. Retrieved from [Link]

  • Reddit. (2024, September 8). How to interpret an H-NMR of a large molecule? Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]

  • JEOL. (2022, October 12). NMR入門講座 ⑥溶液2次元NMRの原理と読み方. Retrieved from [Link]

  • EPFL. (n.d.). 2D NMR. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Amador-Sánchez, Y. A., et al. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Jenisov, A. Y., Mamatyuk, V. I., & Shkurko, O. P. (1985). Proton-coupled /sup 13/C NMR spectra of 2- and 3-substituted pyridines. Chemistry of Heterocyclic Compounds, 20(9), 1035-1041. Retrieved from [Link]

  • Amador-Sánchez, Y. A., et al. (2025). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromopyridine. PubChem. Retrieved from [Link]

  • Bergman, R. G., & Ellman, J. A. (2008). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Journal of the American Chemical Society, 130(42), 13957-13967. Retrieved from [Link]

  • Duckett, S. B., et al. (2015). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry, 53(11), 911-918. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(5-bromopyridin-2-yl)prop-2-yn-1-ol. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Gallery Indexed by NMR Spin Systems. University of Wisconsin-Madison. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a system of mechanistic risk mitigation. When handling 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol , researchers are...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a system of mechanistic risk mitigation. When handling 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol , researchers are confronted with a unique "dual-hazard paradigm."

Structurally, this molecule combines a halogenated pyridine core with an allylic alcohol moiety. The bromopyridine ring is a severe skin and eye irritant that can be rapidly absorbed through the dermis[1]. Concurrently, the allylic alcohol functional group introduces profound systemic toxicity risks; allylic alcohols are highly reactive and are metabolized in vivo into potent, hepatotoxic aldehydes like acrolein, which deplete cellular glutathione and cause severe oxidative stress[2].

To safely utilize this compound in drug development or synthetic workflows, your protective measures and operational logistics must be as rigorously designed as your chemical reactions.

The Defensive Barrier Matrix: PPE Specifications

Standard laboratory PPE is insufficient for this compound. Pyridine derivatives are notorious for degrading standard nitrile gloves, and the high skin-permeability of the allylic alcohol demands a robust permeation barrier[3].

Below is the quantitative and mechanistic breakdown of the required Personal Protective Equipment (PPE) for handling 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol.

Protection TierRecommended EquipmentQuantitative SpecificationMechanistic Rationale
Hand Protection Butyl Rubber or Neoprene Gloves≥ 8 mil thickness; >480 min breakthrough timePyridine rings rapidly compromise standard latex and thin nitrile. Butyl rubber provides a superior, self-validating permeation barrier against both the halogenated aromatic ring and the polar allylic alcohol[4].
Eye/Face Chemical Splash Goggles + Face ShieldANSI Z87.1 certified; indirect ventingProtects against corrosive splashes. The allylic alcohol moiety can cause severe, irreversible corneal damage upon contact[2].
Respiratory NIOSH-Approved RespiratorP100 particulate + Organic Vapor (OV) cartridgeMandatory if handling outside a certified fume hood. Filters volatile toxic vapors and prevents inhalation-induced pulmonary edema[1].
Body Flame-Resistant (FR) Lab CoatNomex® or equivalent; knee-lengthBromopyridines are combustible. FR materials prevent ignition from static discharge during powder/liquid transfer[1].

Operational Blueprint: Step-by-Step Methodologies

Every protocol must function as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Workflow 1: Safe Weighing and Transfer Protocol

Because 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol poses both inhalation and contact hazards, physical transfer must be strictly controlled to prevent aerosolization.

  • Environmental Isolation: Purge the analytical balance area within a certified chemical fume hood. Ensure the hood sash is lowered to the recommended operational height (typically < 18 inches).

  • PPE Verification: Don double-layered gloves (inner standard nitrile for dexterity, outer ≥ 8 mil butyl rubber for chemical resistance) and a fully buttoned FR lab coat[4].

  • Static Mitigation & Transfer: Use a static-free, grounded PTFE or metal spatula. Halogenated organics can generate static charge; grounding prevents the ignition of any ambient flammable vapors.

  • Validation Check: Observe the analytical balance. Self-Validation: A drifting weight measurement indicates either static interference or active vapor escape. If drifting occurs, halt the transfer and increase hood exhaust flow.

  • Decontamination: Wipe down the balance and surrounding hood area with a compatible solvent (e.g., a water/ethanol mixture) immediately after transferring the required mass.

Workflow 2: Emergency Spill Mitigation

Allylic alcohols are highly toxic to aquatic life and must never enter the standard drain system[2].

  • Evacuation & Assessment: For spills larger than 50 mL or 50 g outside the fume hood, immediately evacuate the area and allow the HVAC system to clear ambient vapors[3].

  • Containment: For small, localized spills within the hood, surround the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or a commercial spill pad). Do not use combustible sawdust.

  • Neutralization & Collection: Carefully sweep the absorbed material using non-sparking tools to prevent ignition[1]. Place the saturated absorbent into a sealable, high-density polyethylene (HDPE) container.

  • Surface Decontamination: Wash the affected surface with copious amounts of soap and water, collecting the wash water as hazardous waste.

Process Flow Logic

The following diagram maps the critical decision points from initial handling to final destruction, ensuring no logistical dead-ends.

HandlingWorkflow Start Pre-Operation Check (Verify Fume Hood & PPE) Weighing Weighing & Transfer (Inside Certified Fume Hood) Start->Weighing Reaction Reaction Setup (Inert Atmosphere / Closed System) Weighing->Reaction Spill Spill / Exposure Detected? Reaction->Spill Emergency Emergency Protocol (Evacuate, Wash, Medical) Spill->Emergency Yes Disposal Waste Segregation (Halogenated Organic Waste) Spill->Disposal No Incineration Licensed Incineration Disposal->Incineration

Logical workflow for safe handling and disposal of halogenated allylic alcohols.

Logistical Disposal Plan

Improper disposal of halogenated allylic alcohols can lead to violent chemical reactions or severe environmental contamination.

  • Strict Segregation: Collect all reaction filtrates, solvent washes, and contaminated PPE in a clearly labeled "Halogenated Organic Waste" carboy.

  • Chemical Incompatibility Warning: Never mix this waste with strong acids (e.g., sulfuric acid, nitric acid). Allylic alcohols can undergo violent polymerization or form highly explosive halogenated epoxides when exposed to strong acids or halogens[2].

  • Secondary Containment: Place the primary waste carboy in a secondary HDPE containment bin to capture potential leaks. Self-Validation: Feel the outside of the waste container after adding new material. If the container is warm (exothermic reaction), immediately vent the container in a fume hood and step away.

  • Terminal Destruction: Transfer the segregated waste to a licensed environmental facility. The primary and only acceptable method for the disposal of brominated pyridine waste is high-temperature incineration, which provides enough thermal energy to cleanly cleave the robust carbon-bromine and aromatic bonds without generating toxic dioxin byproducts[4].

References

  • 12 Safety Precautions To Follow When Handling Pyridine , Post Apple Scientific. 3

  • Safeguarding Your Research: A Comprehensive Guide to Handling Pyridine-2,4,6-tricarboxylic Acid , BenchChem. 4

  • 3-Bromopyridine Safety Data Sheet , Jubilant Ingrevia. 1

  • Allyl alcohol - Hazardous Substance Fact Sheet , NJ Department of Health. 2

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-Bromopyridin-3-yl)prop-2-en-1-ol
Reactant of Route 2
3-(5-Bromopyridin-3-yl)prop-2-en-1-ol
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